

# Technical Guide: 2-Amino-4-cyanobenzeneboronic acid hydrochloride

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## Compound of Interest

Compound Name: 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Cat. No.: B580966

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CAS Number: 850568-47-7

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Amino-4-cyanobenzeneboronic acid hydrochloride**, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis methodology, and describes its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex organic molecules, including potential kinase inhibitors.

## Compound Data

The physicochemical properties of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** are summarized below for easy reference.

Property	Value	Reference
CAS Number	850568-47-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BN <sub>2</sub> O <sub>2</sub> ·HCl	<a href="#">[4]</a>
Molecular Weight	198.42 g/mol	<a href="#">[4]</a>
Appearance	Solid	<a href="#">[3]</a>
Melting Point	214-218 °C	<a href="#">[3]</a>
IUPAC Name	(2-amino-4-cyanophenyl)boronic acid;hydrochloride	<a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	XTCOKKVEUFHXBE-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	<chem>B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl</chem>	<a href="#">[4]</a>
Purity	≥95%	<a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[3]</a>

## Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face

protection.[3]

## Synthesis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

While a direct, detailed experimental protocol for the synthesis of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** is not readily available in the searched literature, a plausible and commonly employed synthetic route can be adapted from established methods for analogous compounds. A general multi-step synthesis is outlined below, based on procedures for similar aminophenylboronic acids.

### Logical Synthesis Workflow



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Caption: Plausible synthetic workflow for **2-Amino-4-cyanobenzeneboronic acid hydrochloride**.

### Experimental Protocol: A Representative Synthesis

This protocol is a representative example adapted from the synthesis of similar aminophenylboronic acids.

#### Step 1: Miyaura Borylation of 4-Bromo-2-nitrobenzonitrile

- To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitrobenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and a palladium catalyst such as Pd(dppf)Cl<sub>2</sub> (0.03 eq.).
- Add a suitable anhydrous solvent, such as dioxane or toluene.
- Add a base, typically potassium acetate (3.0 eq.).

- Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

#### Step 2: Reduction of the Nitro Group

- Dissolve the 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalyst for hydrogenation, for example, 10% Pd/C.
- Introduce hydrogen gas (H<sub>2</sub>) via a balloon or a hydrogenation apparatus.
- Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
- Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-(2-amino-4-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

#### Step 3: Deprotection and Hydrochloride Salt Formation

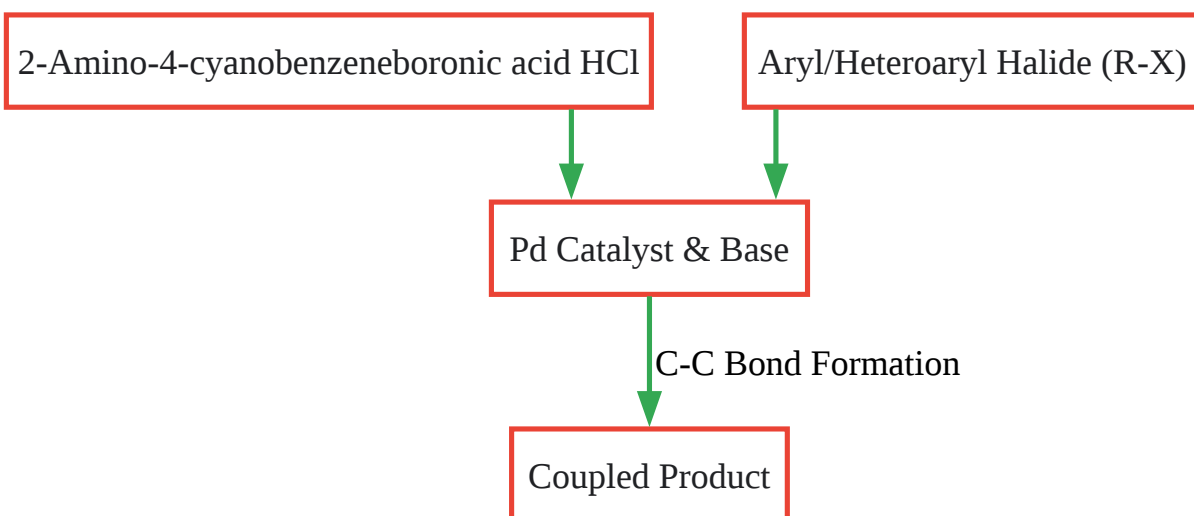
- Dissolve the amino-boronate ester in a suitable solvent mixture such as acetone/water or THF/water.
- Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature.
- The deprotection of the pinacol group and formation of the hydrochloride salt may lead to precipitation of the product.
- The reaction progress can be monitored by the disappearance of the starting material.

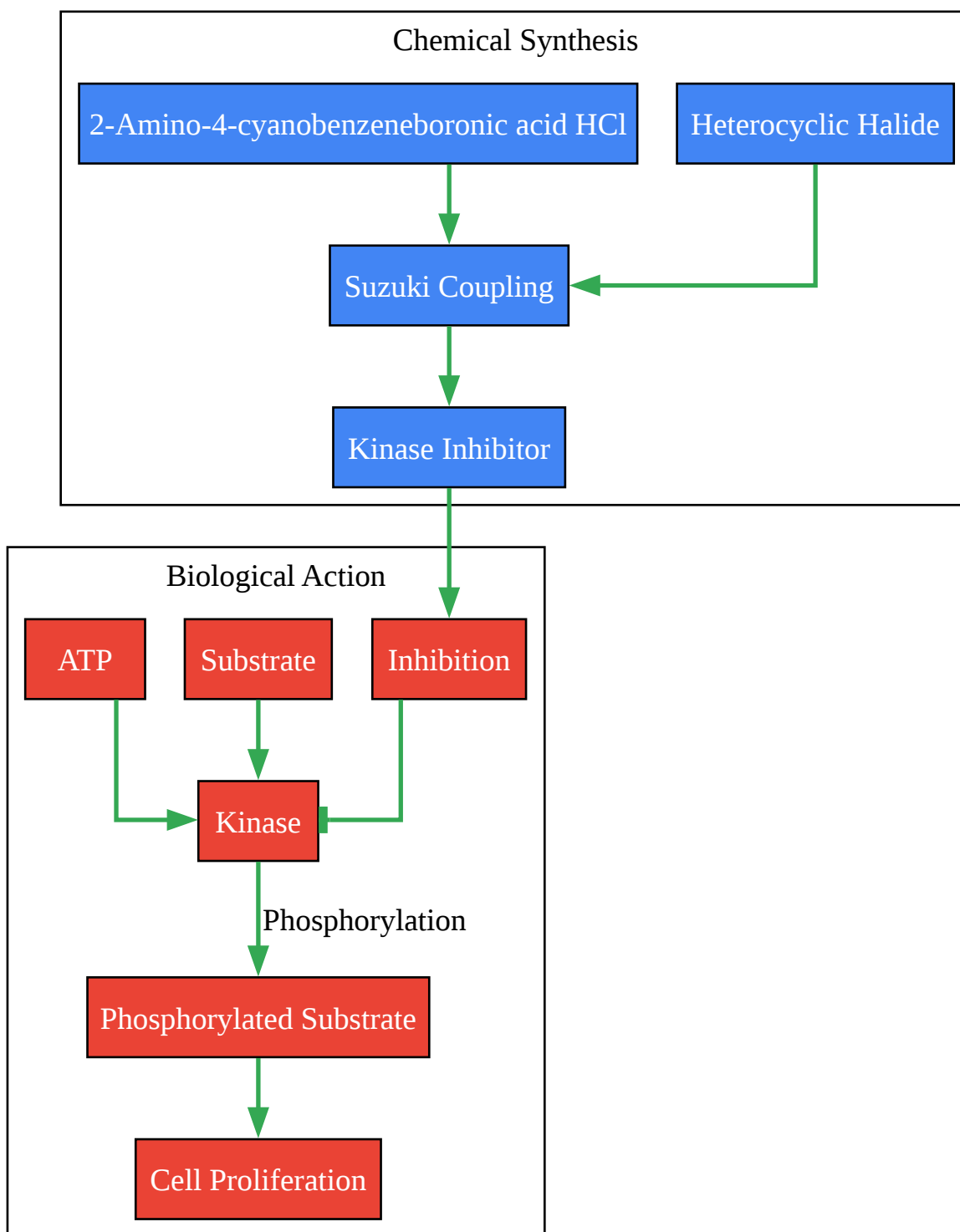
- Isolate the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield **2-Amino-4-cyanobenzeneboronic acid hydrochloride**.

## Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug molecules.

## General Reaction Scheme





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## References

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